N,N-二丁基丙-2-烯酰胺

描述

Synthesis Analysis

DBPA can be synthesized through selective desaturation of amides . This process involves an Fe-assisted regioselective oxidative desaturation of amides . Another method involves the preparation of N,N-Bis(2-hydroxyethyl) alkylamide from a variety of triglycerides using diethanolamine .

Molecular Structure Analysis

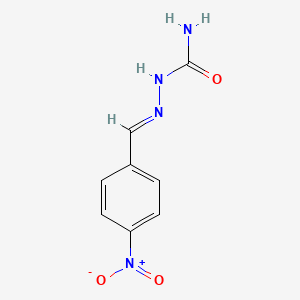

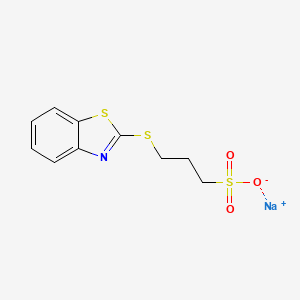

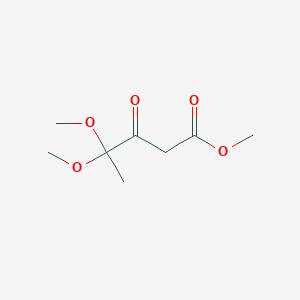

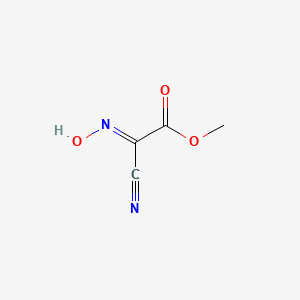

The molecular structure of DBPA involves a combination of carbon, hydrogen, nitrogen, and oxygen atoms. The exact structure can be determined using techniques such as Fourier transform infrared (FTIR) spectroscopy .

Chemical Reactions Analysis

DBPA, as an enamide, can participate in various chemical reactions. For instance, enamides can undergo selective C(sp3)–H bond desaturation, a process widely used in organic synthesis . They can also be involved in reactions such as N-methylation and N,N-dimethylation, which are crucial in the chemical industry .

Physical And Chemical Properties Analysis

DBPA is a colorless liquid with a faint odor. It has a boiling point of 293 °C, and its melting point is -2.2 °C. DBPA is soluble in organic solvents such as acetone, chloroform, and dichloromethane, but it is insoluble in water due to its hydrophobic nature.

科学研究应用

烯酰胺合成及其用途

烯酰胺,如N,N-二丁基丙-2-烯酰胺,是各种天然产物中常见的生物活性药用基团。它们已成为对氮功能进行不对称引入的日益普遍的试剂。几何定义的烯酰胺的合成,特别是高度取代和Z-烯酰胺,仍然是一个挑战。强调了一种将N-烯丙酰胺异构化为具有异常几何选择性的二取代、三取代和四取代烯酰胺的通用方法。这些几何定义的烯酰胺在合成顺式邻位氨基醇和四取代α-硼氨基配合物方面具有应用(Trost, Cregg, & Quach, 2017)。

多米诺反应和键转化

包括N,N-二丁基丙-2-烯酰胺在内的电子亏损的烯胺在有机合成中具有广泛的应用。三级烯胺代表了一类具有独特性质和重要应用的特殊类别。通过利用电子亏损的三级烯胺的组合键转化进行多米诺反应的有机合成的研究进展是显著的。这些反应涉及C-N、C=C、C-H和其他键的转化,提供了一系列合成可能性(Wan & Gao, 2016)。

氧化自由基环化

在烯酰胺体系上进行氧化自由基环化,包括使用n-Bu3SnH和二月桂酰过氧化物等引发剂和氧化剂,展示了有效的内环化。这种方法在构建复杂的环系统方面具有应用,例如在简洁序列中构建erythrina环系统(Guerrero, Cruz-Almanza, & Miranda, 2003)。

铜催化的氧化胺化反应

通过Cu(II)在MnO2存在下催化的直接净烯烃C-H胺化和烯丙基胺化合成烯酰胺,包括N,N-二丁基丙-2-烯酰胺。这种方法在直接高效地创建烯酰胺、烯丙基胺、吲哚、苯并噻二氧化物和二苯并噻吩方面具有应用。这种协议特别适用于从1,1-二取代乙烯基芳烃合成烯酰胺(Liwosz & Chemler, 2013)。

高度对映选择性胺化反应

N,N-二丁基丙-2-烯酰胺在与二烷基偶氮二羧酸酯进行不对称胺化反应中,产物收率高,对映选择性高。这个过程通过还原过程允许有效制备具有优异对映选择性的邻位二胺前体(Chang et al., 2010)。

未来方向

DBPA, as an enamide, has potential applications in various fields. For instance, it can be used as a building block for a diverse range of acyclic, carbocyclic, and heterocyclic derivatives . Moreover, enamides are important structural fragments in pharmaceuticals and versatile synthons in organic synthesis . Therefore, the study and application of DBPA and similar compounds have a promising future.

属性

IUPAC Name |

N,N-dibutylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-4-7-9-12(10-8-5-2)11(13)6-3/h6H,3-5,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJMSHXCPBXOKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439556 | |

| Record name | N,N-dibutylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dibutylprop-2-enamide | |

CAS RN |

2274-13-7 | |

| Record name | N,N-dibutylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)